8-Methyl-1,5-diazecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,5-diazecan-2-one is a heterocyclic compound featuring a diazepane ring with a methyl group at the 8th position and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,5-diazecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the diazepane ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,5-diazecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methyl group or other positions on the diazepane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
8-Methyl-1,5-diazecan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Methyl-1,5-diazecan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a similar diazepane ring but with different substituents, leading to distinct chemical and biological properties.
1,5-Benzodiazepines: These compounds share the diazepane ring structure but have additional aromatic rings, which significantly alter their chemical behavior and applications.
Uniqueness
8-Methyl-1,5-diazecan-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. Its relatively simple structure compared to more complex diazepane derivatives makes it an attractive target for synthetic and medicinal chemistry research.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-methyl-1,5-diazecan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8-2-5-10-6-4-9(12)11-7-3-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
HOMKMSSDFZLOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCCC(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.